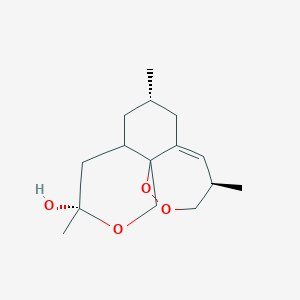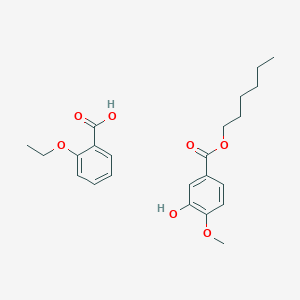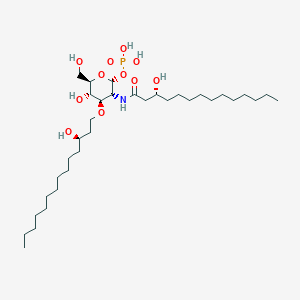![molecular formula C17H20N2O3 B236892 N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of MPF is not fully understood. However, it is believed that MPF acts on the central nervous system by modulating the activity of certain neurotransmitters. MPF has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
MPF has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPF has also been shown to inhibit tumor growth in animal models of cancer. Additionally, MPF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MPF in lab experiments is its high purity and yield. MPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPF in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of MPF. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another potential direction is the development of more efficient synthesis methods for MPF. Additionally, the investigation of the long-term effects of MPF on the central nervous system is an important area of future research.
In conclusion, MPF is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action and long-term effects of MPF, as well as its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of MPF involves the reaction of 4-methyl-3-nitroaniline, pentanoic anhydride, and furfurylamine in the presence of a catalyst. The resulting product is then reduced to form MPF. The synthesis of MPF has been optimized to yield high purity and yield.
Scientific Research Applications
MPF has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, analgesic, and antitumor properties. MPF has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[4-methyl-3-(pentanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-7-16(20)19-14-11-13(9-8-12(14)2)18-17(21)15-6-5-10-22-15/h5-6,8-11H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
BCSQWRZYNRCFOU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
